

Application Notes: Cy7 Maleimide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7 maleimide

Cat. No.: B15554661

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Introduction

Cyanine7 (Cy7) maleimide is a near-infrared (NIR) fluorescent dye that offers significant advantages for fluorescence-based applications, particularly in microscopy and in vivo imaging. [1][2][3] Its fluorescence in the NIR spectrum (~750-780 nm) minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images. [1][3] The maleimide functional group provides a highly selective method for labeling proteins, peptides, and other biomolecules through covalent bond formation with free sulfhydryl (thiol) groups, commonly found in cysteine residues. [1][4][5] This specificity makes **Cy7 maleimide** an invaluable tool for researchers in cell biology, immunology, and drug development. [1]

Quantitative Data Summary

The photophysical properties and labeling specifications of **Cy7 maleimide** are critical for experimental design. The data below is compiled for easy reference.

Table 1: Photophysical Properties of **Cy7 Maleimide**

Property	Value	References
Maximum Excitation (λ_{ex})	~750 nm	[1][4][5]
Maximum Emission (λ_{em})	~773 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	~199,000 - 250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][4][6][7]
Fluorescence Quantum Yield (Φ)	~0.3	[4][6][8]
Recommended Storage	-20°C, protected from light and moisture	[1][4]
Solubility	Soluble in DMSO and DMF	[1][4]

Table 2: Typical Imaging and Labeling Parameters

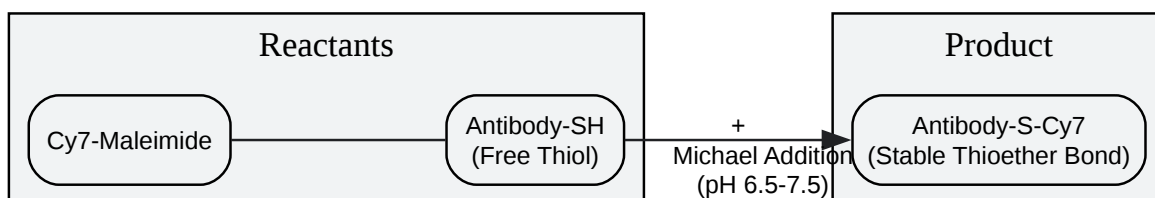
Parameter	Recommended Value	References
Labeling Reaction		
Reaction pH	6.5 - 7.5	[1][9]
Dye:Protein Molar Ratio	10:1 to 20:1 (starting point)	[1][10]
Reaction Time	2 hours at room temperature or overnight at 4°C	[1][9]
Microscopy Filter Set		
Excitation Filter	~710/75 nm	[7]
Dichroic Beamsplitter	~760 nm	[7]
Emission Filter	~810/90 nm	[7]

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies with Cy7 Maleimide

This protocol details the steps for conjugating **Cy7 maleimide** to an antibody. The process involves the optional reduction of disulfide bonds to generate free thiols, followed by the labeling reaction and purification.

Diagram of Thiol-Maleimide Conjugation Reaction



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Caption: Covalent reaction between a protein thiol and **Cy7 maleimide**.

Materials:

- Purified antibody (2-10 mg/mL in amine-free, thiol-free buffer like PBS)[1]
- **Cy7 maleimide**
- Anhydrous Dimethylsulfoxide (DMSO)[1][11]
- Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)[1][9]
- Reaction Buffer: 1X PBS, pH 7.2-7.4, degassed[9][12]
- Purification/desalting column (e.g., Sephadex G-25)[1][13]

Procedure:

- Antibody Preparation:

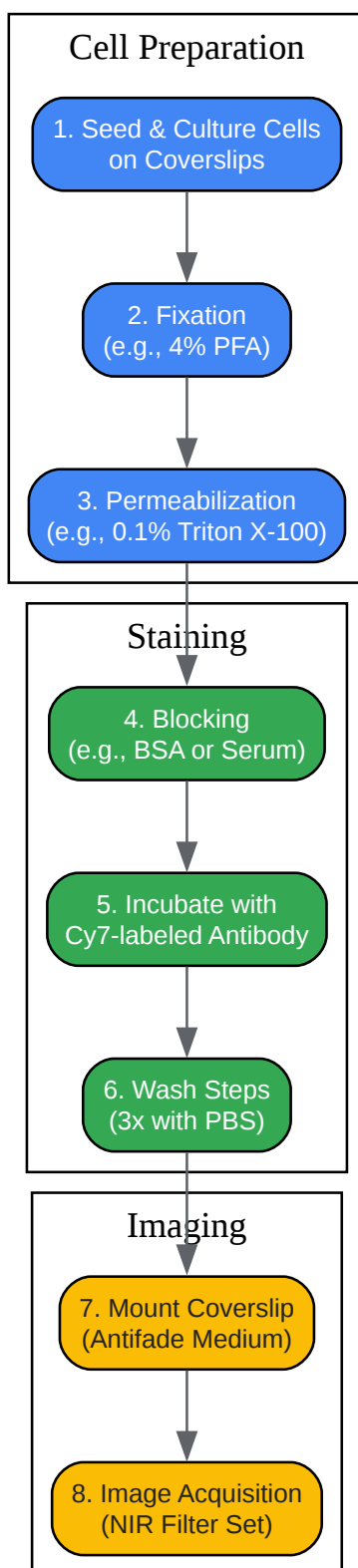
- Dissolve the antibody in degassed Reaction Buffer at a concentration of 2-10 mg/mL.[\[1\]](#)
[\[12\]](#)
- Optional (Reduction of Disulfides): If the antibody does not have sufficient free thiols (e.g., IgG), they can be generated by reducing disulfide bonds in the hinge region. Add a 10-fold molar excess of TCEP to the antibody solution.[\[1\]](#) Incubate for 30 minutes at room temperature.[\[1\]](#) Note: DTT can be used but must be completely removed before adding the maleimide dye.[\[1\]](#)[\[13\]](#)
- Prepare **Cy7 Maleimide** Stock Solution:
 - Allow the vial of **Cy7 maleimide** to warm to room temperature.[\[1\]](#)
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[\[10\]](#)[\[11\]](#) This solution should be prepared fresh immediately before use to avoid hydrolysis of the maleimide group.[\[1\]](#)
- Labeling Reaction:
 - Add the **Cy7 maleimide** stock solution to the (reduced) antibody solution. A starting dye-to-antibody molar ratio of 10:1 to 20:1 is recommended.[\[1\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[1\]](#)
- Purification:
 - Separate the labeled antibody from unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[1\]](#)[\[13\]](#)
 - Collect the colored fractions corresponding to the high molecular weight antibody conjugate.
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7 dye).

- Calculate the protein concentration and the dye concentration using the Molar Extinction Coefficients (see Table 1 for Cy7; ϵ_{280} for IgG is $\sim 210,000 \text{ cm}^{-1}\text{M}^{-1}$).
- The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 10.[\[1\]](#)
- Storage:
 - Store the labeled antibody at 4°C , protected from light.[\[1\]](#) For long-term storage, add a stabilizing protein like BSA (5-10 mg/mL) and a preservative like sodium azide (0.01-0.03%), or store at -20°C with 50% glycerol.[\[1\]](#)

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a Cy7-labeled antibody for direct immunofluorescence staining of fixed and permeabilized cells for visualization by fluorescence microscopy.

Diagram of Immunofluorescence Workflow



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Caption: Workflow for immunofluorescence cell staining and microscopy.

Materials:

- Cultured cells on sterile glass coverslips
- Cy7-labeled primary antibody
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Antifade mounting medium
- Microscope slides

Procedure:

- Cell Preparation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.[\[7\]](#)
 - Wash three times with PBS.[\[7\]](#)
- Permeabilization (for intracellular targets):
 - If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.[\[7\]](#)
 - Wash three times with PBS.[\[7\]](#)
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[\[7\]](#)

- Antibody Incubation:
 - Dilute the Cy7-labeled primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the coverslips with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[\[7\]](#)
- Washing:
 - Wash the coverslips three times with PBS for 5 minutes each to remove unbound antibodies.[\[7\]](#)
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[\[7\]](#)
 - Seal the edges with nail polish and allow to dry.
 - Image the slides using a fluorescence microscope equipped with appropriate NIR laser lines and filter sets for Cy7 (see Table 2).

Troubleshooting Guide

Table 3: Common Issues and Solutions in **Cy7 Maleimide** Labeling

Problem	Possible Cause	Solution	References
Low Labeling Efficiency	Insufficient free sulfhydryl groups.	Ensure complete reduction of disulfide bonds with TCEP; optimize TCEP concentration and incubation time.	[1] [11]
Hydrolyzed (inactive) maleimide dye.	Prepare a fresh dye stock solution in anhydrous DMSO immediately before use. Store desiccated at -20°C.	[1] [11]	
Presence of thiol-containing substances in the buffer (e.g., DTT).	Use thiol-free buffers (PBS, Tris, HEPES). If DTT is used for reduction, it must be completely removed via a desalting column before adding the dye.	[1] [11]	
High Background / Non-specific Staining	Reaction pH is too high, causing maleimides to react with amines.	Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols.	[1]
Inefficient removal of unconjugated dye.	Ensure thorough purification using size-exclusion chromatography.	[1]	
Labeled antibody has precipitated.	The properties of the protein may change upon labeling. Lower the dye:protein ratio. For hydrophobic dyes, consider using a	[1] [14]	

sulfonated version for
better water solubility.

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